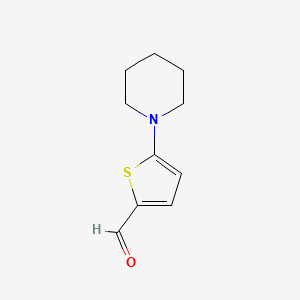

5-(Piperidin-1-yl)thiophene-2-carbaldehyde

Beschreibung

BenchChem offers high-quality 5-(Piperidin-1-yl)thiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperidin-1-yl)thiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-piperidin-1-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c12-8-9-4-5-10(13-9)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDXRMCPPLZJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366583 | |

| Record name | 5-(Piperidin-1-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24372-48-3 | |

| Record name | 5-(Piperidin-1-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde

Introduction: The Significance of a Versatile Heterocyclic Building Block

5-(Piperidin-1-yl)thiophene-2-carbaldehyde is a bifunctional heterocyclic compound that has garnered interest within the realms of medicinal chemistry and materials science. Its structure, which marries a thiophene-2-carbaldehyde core with a piperidine moiety, presents a valuable scaffold for the development of novel therapeutic agents and functional organic materials. The piperidine ring is a prevalent feature in numerous pharmaceuticals, contributing to desirable pharmacokinetic properties, while the thiophene-2-carbaldehyde portion offers a reactive handle for a variety of chemical transformations and is a known pharmacophore in its own right.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to this molecule, delving into the mechanistic underpinnings and offering detailed experimental protocols for its preparation.

Strategic Approaches to Synthesis: A Tale of Two Mechanisms

The construction of the C-N bond between the thiophene ring and the piperidine nitrogen is the crucial step in the synthesis of 5-(piperidin-1-yl)thiophene-2-carbaldehyde. The most direct approach involves the reaction of a 5-halothiophene-2-carbaldehyde, typically 5-bromothiophene-2-carbaldehyde, with piperidine. This transformation can be achieved through two principal pathways: a classical Nucleophilic Aromatic Substitution (SNAr) and a more contemporary Palladium-Catalyzed Buchwald-Hartwig Amination.

Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Classical Approach

The SNAr mechanism is a plausible pathway due to the electronic nature of the 5-bromothiophene-2-carbaldehyde starting material. The strongly electron-withdrawing aldehyde group at the 2-position activates the thiophene ring towards nucleophilic attack, particularly at the 5-position. This activation is a key requirement for SNAr reactions on aromatic systems, which are typically electron-rich and thus resistant to nucleophilic attack.

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The piperidine nitrogen, acting as a nucleophile, attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the thiophene ring and, importantly, onto the oxygen atom of the aldehyde group.

-

Elimination of the Leaving Group: The aromaticity of the thiophene ring is restored by the expulsion of the bromide ion, yielding the final product.

Diagram 1: SNAr Reaction Mechanism

A simplified representation of the Nucleophilic Aromatic Substitution (SNAr) pathway.

A documented procedure for the synthesis of the structurally similar 5-(4-hydroxy-piperidin-1-yl)-thiophene-2-carboxaldehyde reports a 71% yield by refluxing 5-bromothiophene-2-carboxaldehyde with 4-hydroxypiperidine in water.[3] This suggests that for simple, unhindered secondary amines like piperidine, the SNAr pathway can be effective, potentially without the need for a catalyst.

Route 2: Buchwald-Hartwig Amination - The Modern, Catalytic Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] It has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance, often providing higher yields and milder reaction conditions compared to traditional methods. For less activated aryl halides or when SNAr reactions are sluggish, the Buchwald-Hartwig amination is the preferred method.

Mechanism of Buchwald-Hartwig Amination:

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process:

-

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the 5-bromothiophene-2-carbaldehyde, forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: Piperidine coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final product, 5-(piperidin-1-yl)thiophene-2-carbaldehyde, is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the oxidative addition and reductive elimination steps.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

The catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of 5-(piperidin-1-yl)thiophene-2-carbaldehyde. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from a similar reported procedure and is suitable for initial investigations.

Materials:

-

5-Bromothiophene-2-carbaldehyde

-

Piperidine (≥ 99%)

-

Water (distilled or deionized)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromothiophene-2-carbaldehyde (1.0 eq).

-

Add water to the flask to create a suspension.

-

Add piperidine (3.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir vigorously. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of water).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-(piperidin-1-yl)thiophene-2-carbaldehyde as a solid.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol provides a general framework for a palladium-catalyzed approach, which may offer higher yields and milder conditions.

Materials:

-

5-Bromothiophene-2-carbaldehyde

-

Piperidine (≥ 99%)

-

Palladium(II) acetate (Pd(OAc)₂) or a similar palladium precursor

-

A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

-

Anhydrous toluene or dioxane

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.1-1.5 eq relative to palladium), and the base (e.g., 1.5-2.0 eq).

-

Add 5-bromothiophene-2-carbaldehyde (1.0 eq) and piperidine (1.2-1.5 eq) to the flask.

-

Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Comparison of Synthetic Routes and Data Summary

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Catalyst | Typically not required | Palladium precursor and phosphine ligand |

| Reagents | Piperidine, 5-bromothiophene-2-carbaldehyde | Piperidine, 5-bromothiophene-2-carbaldehyde, Base |

| Solvent | Water, or other polar solvents | Anhydrous toluene, dioxane, or other ethereal solvents |

| Temperature | Reflux | Typically 80-110 °C |

| Yield | Moderate to good (e.g., ~71% for a similar compound)[3] | Generally good to excellent |

| Advantages | Simpler setup, no expensive catalyst | Broader substrate scope, higher yields, milder conditions |

| Disadvantages | May require harsh conditions, limited substrate scope | Requires an inert atmosphere, expensive catalyst and ligands |

Conclusion: A Versatile Scaffold Accessible Through Multiple Pathways

The synthesis of 5-(piperidin-1-yl)thiophene-2-carbaldehyde can be effectively achieved from 5-bromothiophene-2-carbaldehyde and piperidine. For a straightforward and cost-effective approach, the catalyst-free Nucleophilic Aromatic Substitution in a polar solvent like water presents a viable option, leveraging the inherent electronic activation provided by the aldehyde group. For syntheses where yield maximization and milder conditions are paramount, or for substrates less amenable to SNAr, the Palladium-catalyzed Buchwald-Hartwig amination offers a robust and highly efficient alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, cost considerations, and available equipment. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to confidently synthesize this valuable heterocyclic building block.

References

-

Iqbal, N., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(11), 14058-14071. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 5-(PIPERIDIN-1-YL)THIOPHENE-2-CARBALDEHYDE. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

- Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells.

- Google Patents. (1956). Preparation of thiophene-2-aldehydes. US2741622A.

-

PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. Retrieved from [Link]

- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.

- Shakyawar, S. K., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1836-1865.

Sources

- 1. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4701-17-1 | 5-Bromothiophene-2-carbaldehyde | Bromides | Ambeed.com [ambeed.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Piperidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its molecular architecture, which features a thiophene ring substituted with a piperidine moiety and an aldehyde functional group, presents a unique scaffold for the development of novel compounds with potential therapeutic applications. The electron-rich thiophene ring, coupled with the versatile piperidine and reactive aldehyde groups, makes this molecule a valuable building block in organic synthesis.[1] This guide provides a comprehensive overview of the physicochemical properties of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde, along with detailed experimental protocols for its synthesis and characterization, to support its application in research and drug discovery.

Molecular Structure and Properties

The foundational characteristics of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde are summarized in the table below, providing a snapshot of its key physicochemical data.

| Property | Value | Source(s) |

| IUPAC Name | 5-(Piperidin-1-yl)thiophene-2-carbaldehyde | [2] |

| Synonyms | 5-Piperidin-1-yl-tiofeno-2-carbaldehído, 5-Piperidinothiophene-2-carbaldehyde | [3][4] |

| CAS Number | 24372-48-3 | [2][3] |

| Molecular Formula | C₁₀H₁₃NOS | [2][3] |

| Molecular Weight | 195.28 g/mol | [2][3] |

| Physical State | Solid (predicted) | |

| Solubility | Soluble in most organic solvents. | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis and Purification

The synthesis of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of a halogenated thiophene-2-carbaldehyde with piperidine.

Synthetic Workflow

Caption: Synthetic workflow for 5-(Piperidin-1-yl)thiophene-2-carbaldehyde.

Experimental Protocol: Synthesis

A representative protocol for the synthesis of a similar compound, 5-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde, involves a reflux method which can be adapted for the synthesis of the title compound.[5]

Materials:

-

5-Bromothiophene-2-carboxaldehyde

-

Piperidine

-

Suitable solvent (e.g., ethanol, DMF)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 5-bromothiophene-2-carboxaldehyde in a suitable solvent.

-

Add an equimolar amount of piperidine to the solution.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The crude product can be isolated by filtration or by removing the solvent under reduced pressure.

Experimental Protocol: Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Flash column chromatography is a highly effective method for this purpose.

Materials:

-

Crude 5-(Piperidin-1-yl)thiophene-2-carbaldehyde

-

Silica gel

-

Eluent (e.g., a mixture of hexanes and ethyl acetate)

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield the purified 5-(Piperidin-1-yl)thiophene-2-carbaldehyde.

Spectroscopic Characterization

The structure of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde can be confirmed using various spectroscopic techniques.

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrum (GC-MS) [4]

-

Molecular Ion (M⁺): m/z = 195

Caption: Mass spectrometry fragmentation overview.

Predicted ¹H and ¹³C NMR Spectral Data

Structure for NMR Assignment:

Caption: Numbering scheme for NMR assignments.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde-H | 9.5 - 9.8 | s |

| Thiophene-H3 | 6.8 - 7.2 | d |

| Thiophene-H4 | 6.0 - 6.4 | d |

| Piperidine-H (α to N) | 3.2 - 3.6 | m |

| Piperidine-H (β, γ to N) | 1.5 - 1.8 | m |

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde-C | 180 - 185 |

| Thiophene-C2 | 140 - 145 |

| Thiophene-C5 | 160 - 165 |

| Thiophene-C3 | 120 - 125 |

| Thiophene-C4 | 105 - 110 |

| Piperidine-C (α to N) | 50 - 55 |

| Piperidine-C (β to N) | 25 - 30 |

| Piperidine-C (γ to N) | 23 - 27 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is useful for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~2930, ~2850 | C-H stretch (aliphatic) |

| ~1665 | C=O stretch (aldehyde) |

| ~1550 | C=C stretch (thiophene ring) |

| ~1240 | C-N stretch |

The strong absorption band around 1665 cm⁻¹ is characteristic of the carbonyl group of the aldehyde.[6]

Applications in Drug Discovery

Thiophene and piperidine moieties are prevalent in a wide range of pharmaceuticals, exhibiting diverse biological activities.[1] Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The incorporation of a piperidine ring can enhance the pharmacokinetic properties of a molecule.[5]

While specific biological activity data for 5-(Piperidin-1-yl)thiophene-2-carbaldehyde is limited in the public domain, its structural features suggest its potential as a scaffold for the development of new therapeutic agents. The aldehyde group provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening. For instance, it can be used as a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapies and in the preparation of receptor modulators for central nervous system disorders.[5]

Safety and Handling

Conclusion

5-(Piperidin-1-yl)thiophene-2-carbaldehyde is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This guide has provided an overview of its physicochemical properties, along with protocols for its synthesis and characterization. The presence of the thiophene, piperidine, and aldehyde functionalities makes it an attractive starting material for the development of novel molecules with potential biological activities. Further research into the pharmacological properties of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). National Institutes of Health (NIH). Retrieved December 11, 2025, from [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved December 11, 2025, from [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

-

5-(PIPERIDIN-1-YL)THIOPHENE-2-CARBALDEHYDE | CAS 24372-48-3. (n.d.). Matrix Fine Chemicals. Retrieved December 11, 2025, from [Link]

-

Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. (2020). MDPI. Retrieved December 11, 2025, from [Link]

-

5-Aminothiophene-2-carbaldehyde | C5H5NOS | CID 10441714. (n.d.). PubChem. Retrieved December 11, 2025, from [Link]

-

Synthesis and reactions of 5-arylthiophene-2-carbaldehydes | Request PDF. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

-

5-(Pyrimidin-2-YL)thiophene-2-carbaldehyde | C9H6N2OS | CID 22631222. (n.d.). PubChem. Retrieved December 11, 2025, from [Link]

-

Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (n.d.). Kuwait Journal of Science. Retrieved December 11, 2025, from [Link]

-

IR spectra of: (a) thiophene-2-carbaldehyde, (b) 2-(Piperidin-4-yl)... (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

-

Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. (2016). European Journal of Chemistry. Retrieved December 11, 2025, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health (NIH). Retrieved December 11, 2025, from [Link]

-

5-(Piperidin-1-yl)furan-2-carbaldehyde | C10H13NO2 | CID 601613. (n.d.). PubChem. Retrieved December 11, 2025, from [Link]

-

Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (n.d.). Retrieved December 11, 2025, from [Link]

-

2-Piperidino-5-formyl-thiophene - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved December 11, 2025, from [Link]

-

Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved December 11, 2025, from [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018). PubMed. Retrieved December 11, 2025, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-(PIPERIDIN-1-YL)THIOPHENE-2-CARBALDEHYDE | CAS 24372-48-3 [matrix-fine-chemicals.com]

- 3. Page loading... [guidechem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Buy 5-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde (EVT-13298908) [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy 5-Aminothiophene-2-carbaldehyde [smolecule.com]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectral data for 5-(Piperidin-1-yl)thiophene-2-carbaldehyde

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of molecular design and synthesis. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular architecture of organic compounds. Thiophene derivatives, in particular, are prevalent scaffolds in medicinal chemistry and materials science, making a thorough understanding of their spectroscopic characteristics essential.

This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 5-(Piperidin-1-yl)thiophene-2-carbaldehyde, a molecule featuring a thiophene core functionalized with a potent electron-donating piperidinyl group and a strong electron-withdrawing formyl (aldehyde) group. The interplay of these substituents creates a distinct electronic environment, which is reflected in the NMR spectrum. This document will dissect the spectral features, explain the underlying principles governing the observed chemical shifts and coupling patterns, and provide a robust experimental protocol for data acquisition.

Molecular Structure and Atom Numbering

To facilitate an unambiguous discussion of the NMR spectral data, a standardized atom numbering system is employed for 5-(Piperidin-1-yl)thiophene-2-carbaldehyde, as illustrated below.

Caption: Molecular structure and numbering of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment, and their connectivity to neighboring protons. The analysis is based on chemical shift (δ), signal multiplicity, and integration.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-ald | ~9.65 | Singlet (s) | - | 1H |

| H-3 | ~7.50 | Doublet (d) | ~4.0 | 1H |

| H-4 | ~6.20 | Doublet (d) | ~4.0 | 1H |

| H-2', H-6' (α-CH₂) | ~3.40 | Triplet (t) or Multiplet (m) | ~5.5 | 4H |

| H-3', H-5' (β-CH₂) | ~1.70 | Multiplet (m) | - | 4H |

| H-4' (γ-CH₂) | ~1.60 | Multiplet (m) | - | 2H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton (H-ald, ~9.65 ppm): The proton attached to the carbonyl carbon is the most deshielded in the molecule.[1] Its resonance appears far downfield as a sharp singlet because it has no adjacent protons to couple with. This is a characteristic chemical shift for aldehyde protons on an aromatic ring.

-

Thiophene Protons (H-3 & H-4): The two protons on the thiophene ring appear as two distinct doublets due to spin-spin coupling with each other (J ≈ 4.0 Hz).

-

H-3 (~7.50 ppm): This proton is adjacent to the electron-withdrawing aldehyde group, which strongly deshields it, causing its signal to appear at a lower field.

-

H-4 (~6.20 ppm): This proton is adjacent to the electron-donating piperidinyl group. The nitrogen atom donates electron density into the thiophene ring via resonance, strongly shielding H-4 and shifting its signal significantly upfield. This large difference in chemical shift between H-3 and H-4 is a hallmark of the "push-pull" electronic nature of the substituents.[2][3]

-

-

Piperidinyl Protons: The piperidine ring protons exhibit signals in the aliphatic region of the spectrum.

-

α-Protons (H-2', H-6', ~3.40 ppm): These four protons are on the carbons directly attached to the nitrogen atom. The electronegativity of nitrogen causes a moderate deshielding effect, shifting their signal downfield relative to other aliphatic protons. They typically appear as a triplet or multiplet.[4]

-

β-Protons (H-3', H-5', ~1.70 ppm) & γ-Proton (H-4', ~1.60 ppm): These six protons are further from the nitrogen and the aromatic ring, and thus resonate at higher fields, typical for saturated cyclic alkanes. Their signals often overlap, appearing as complex multiplets.

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-ald (C=O) | ~180.0 |

| C-5 | ~165.0 |

| C-2 | ~145.0 |

| C-3 | ~138.0 |

| C-4 | ~110.0 |

| C-2', C-6' (α-CH₂) | ~50.0 |

| C-3', C-5' (β-CH₂) | ~26.0 |

| C-4' (γ-CH₂) | ~24.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C-ald, ~180.0 ppm): The aldehyde carbonyl carbon is the most deshielded carbon in the spectrum, appearing at a very low field, which is highly characteristic.[1]

-

Thiophene Carbons: The electronic effects of the substituents create a wide chemical shift dispersion for the thiophene carbons.

-

C-5 (~165.0 ppm): This carbon is directly attached to the strongly electron-donating nitrogen of the piperidinyl group. This results in a powerful shielding effect (upfield shift) relative to what might be expected for a substituted aromatic carbon, but it is still deshielded due to its position in the aromatic ring and direct attachment to a heteroatom. However, in this specific push-pull system, the resonance donation from nitrogen makes C5 highly electron-rich and significantly deshielded.

-

C-2 (~145.0 ppm): This carbon is attached to the electron-withdrawing aldehyde group and is significantly deshielded.

-

C-3 (~138.0 ppm): This carbon is deshielded due to its proximity to the aldehyde group.

-

C-4 (~110.0 ppm): This carbon experiences a strong shielding effect due to electron donation from the adjacent piperidinyl group, causing it to resonate at a relatively high field for an aromatic carbon.[5]

-

-

Piperidinyl Carbons:

-

α-Carbons (C-2', C-6', ~50.0 ppm): These carbons are deshielded by the adjacent nitrogen atom.[4]

-

β-Carbons (C-3', C-5', ~26.0 ppm) & γ-Carbon (C-4', ~24.0 ppm): These carbons are in a typical saturated alkane environment and appear in the expected upfield region.

-

Experimental Protocol for NMR Data Acquisition

A standardized and rigorous protocol is essential for obtaining high-quality, reproducible NMR data. The process from sample preparation to final data processing is a self-validating system where each step ensures the integrity of the final result.

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the structural elucidation and purity assessment of heterocyclic compounds are of paramount importance. 5-(Piperidin-1-yl)thiophene-2-carbaldehyde is a molecule of interest, integrating three key chemical moieties: a sulfur-containing aromatic thiophene ring, a saturated piperidine heterocycle, and a reactive carbaldehyde group. This unique combination presents both opportunities and challenges for analytical characterization. Mass spectrometry (MS) stands as a powerful and indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde. Moving beyond rote protocols, we delve into the causal reasoning behind methodological choices, from ionization techniques to fragmentation pathway analysis. This document is designed for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to leverage mass spectrometry to confidently characterize this and structurally related molecules.

Section 1: Core Physicochemical Properties and Structural Considerations

A foundational understanding of the analyte's properties is critical for developing a robust MS method. The structure of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde dictates its behavior within the mass spectrometer.

| Property | Value | Reference |

| IUPAC Name | 5-(piperidin-1-yl)thiophene-2-carbaldehyde | [1] |

| CAS Number | 24372-48-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃NOS | [1][2] |

| Molecular Weight | 195.28 g/mol | [1][2] |

The molecule's three key regions each contribute distinctively to its mass spectrum:

-

Thiophene Ring: An aromatic system that provides rigidity and a potential site for charge localization. Its substitution pattern is key to its fragmentation.

-

Piperidine Moiety: A basic, saturated amine that is a primary site for protonation in soft ionization techniques like Electrospray Ionization (ESI).[3][4] It is also prone to characteristic ring-based fragmentation, such as α-cleavage.[3][5]

-

Carbaldehyde Group: Contains a reactive carbonyl that can influence ionization and provides a distinct fragmentation pathway, often through the loss of a hydrogen radical or a formyl radical (CHO).[6][7]

Section 2: The Analytical Crossroads: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the first strategic decision. It hinges on the analyte's volatility and thermal stability, and the analytical information sought.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the analyte to be volatile and thermally stable enough to be vaporized without decomposition.[8] GC-MS is almost exclusively paired with Electron Ionization (EI), a "hard" ionization technique that induces extensive and reproducible fragmentation.[9][10] This is invaluable for structural elucidation and creating a spectral "fingerprint" that can be compared against libraries. Given the structure of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde, it possesses sufficient volatility for GC-MS analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the more versatile technique for many pharmaceutical compounds, as it does not require analyte volatility.[11][12] LC-MS is typically coupled with "soft" ionization methods like ESI or Atmospheric Pressure Chemical Ionization (APCI).[10] These techniques gently ionize the molecule, typically by adding a proton to form a protonated molecule ([M+H]⁺).[13] This approach is ideal for unequivocally determining the molecular weight and serves as the perfect entry point for tandem mass spectrometry (MS/MS), where the protonated molecule is selected and fragmented to reveal structural details.[14]

The following workflow illustrates the decision-making process for analyzing the target compound.

Caption: Strategic workflow for MS analysis of the target analyte.

Section 3: Deciphering the Fragmentation Code

The core of mass spectrometric analysis is the interpretation of fragmentation patterns. Below, we predict the primary fragmentation pathways for 5-(Piperidin-1-yl)thiophene-2-carbaldehyde under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Under EI, the molecule is bombarded with high-energy electrons, creating a radical cation (M⁺•) at m/z 195 . This high-energy species rapidly fragments to produce a series of diagnostic ions.

Caption: Predicted EI fragmentation pathways for the target analyte.

Key EI Fragmentation Pathways:

-

Loss of a Hydrogen Radical ([M-H]⁺, m/z 194): A common fragmentation for aldehydes, involving the cleavage of the C-H bond of the aldehyde group.[6]

-

Loss of the Formyl Radical ([M-CHO]⁺, m/z 166): This highly characteristic fragmentation involves the loss of the entire aldehyde group, resulting in a stable thienyl-piperidine cation.[5]

-

Cleavage at the Thiophene-Nitrogen Bond: This cleavage can lead to two significant fragments:

-

Thiophene-carbaldehyde cation (m/z 111): The fragment retaining the thiophene and aldehyde moieties.

-

Piperidinyl cation (m/z 84): A stable ion resulting from the piperidine ring.[15]

-

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive-ion ESI, the molecule is gently ionized, primarily by gaining a proton, to form the pseudomolecular ion [M+H]⁺ at m/z 196 . The most likely site of protonation is the basic nitrogen atom of the piperidine ring. This ion is then isolated and subjected to collision-induced dissociation (CID) to generate product ions.

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ precursor ion.

Key ESI-MS/MS Fragmentation Pathways:

-

Neutral Loss from Piperidine Ring: Fragmentation is often initiated at the protonated nitrogen.[3] This can lead to ring-opening followed by the neutral loss of small alkenes. For instance, the loss of ethylene (28 Da) or propylene (42 Da) are plausible pathways, leading to ions at m/z 168 and m/z 154 , respectively.

-

Loss of the Piperidine Moiety: Cleavage of the bond between the thiophene ring and the nitrogen atom can result in the neutral loss of piperidine (85 Da), yielding a protonated 2-formylthiophene ion at m/z 111 (or m/z 112 if the charge is retained on this fragment).

Summary of Predicted Mass Fragments

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Loss / Structure |

| EI | 195 (M⁺•) | 194 | - H• |

| EI | 195 (M⁺•) | 166 | - CHO• |

| EI | 195 (M⁺•) | 111 | Thiophene-carbaldehyde cation |

| EI | 195 (M⁺•) | 84 | Piperidinyl cation |

| ESI-MS/MS | 196 ([M+H]⁺) | 168 | - C₂H₄ (Ethylene) |

| ESI-MS/MS | 196 ([M+H]⁺) | 154 | - C₃H₆ (Propylene) |

| ESI-MS/MS | 196 ([M+H]⁺) | 111 / 112 | - Piperidine (neutral loss) |

Section 4: Field-Proven Experimental Protocols

The following protocols provide robust starting points for the analysis of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde. Optimization may be required based on the specific instrumentation and analytical goals.

Protocol 4.1: GC-MS Analysis for Structural Fingerprinting

This protocol is designed to generate a characteristic EI mass spectrum for structural confirmation and library creation.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~10 µg/mL.

-

-

GC Parameters:

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (split mode, e.g., 20:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[16]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40 - 400.

-

Protocol 4.2: LC-MS/MS Analysis for Definitive Identification

This protocol focuses on confirming the molecular weight and obtaining detailed structural information through targeted fragmentation.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of Methanol or Acetonitrile to create a 1 mg/mL stock solution.

-

Perform a serial dilution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of ~1 µg/mL.

-

-

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Gradient Program:

-

0-1 min: 5% B.

-

1-7 min: Ramp from 5% to 95% B.

-

7-9 min: Hold at 95% B.

-

9.1-12 min: Return to 5% B and equilibrate.

-

-

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas (N₂): Flow rate 8 L/min, Temperature 325 °C.

-

Nebulizer Pressure: 35 psi.

-

MS1 Scan: Full scan from m/z 100 - 500 to identify the [M+H]⁺ ion at m/z 196.

-

MS2 (Tandem MS) Scan:

-

Precursor Ion: m/z 196.

-

Collision Gas: Nitrogen or Argon.

-

Collision Energy: Perform a ramping experiment (e.g., 10-40 eV) to find the optimal energy for producing a rich spectrum of fragment ions.

-

-

Conclusion

The mass spectrometric analysis of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde is a multi-faceted task that benefits from a strategic, knowledge-driven approach. GC-MS with Electron Ionization provides a powerful method for generating a reproducible fragmentation fingerprint, ideal for initial identification and purity screening. For unequivocal molecular weight confirmation and deep structural analysis, LC-MS/MS with Electrospray Ionization is the superior choice, allowing for the isolation and targeted fragmentation of the protonated molecular ion. By understanding the predictable fragmentation patterns arising from the thiophene, piperidine, and aldehyde moieties, scientists can interpret the resulting mass spectra with a high degree of confidence. The protocols and insights provided in this guide serve as a robust framework for the successful characterization of this important heterocyclic compound, ultimately supporting the advancement of research and development in the chemical and pharmaceutical sciences.

References

- Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem.

- El-Hefnawy, G. B., & Abdel-Megeed, M. F. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry.

- Cuca, L. E., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- Guidechem. (n.d.). 5-PIPERIDIN-1-YL-THIOPHENE-2-CARBALDEHYDE 24372-48-3 wiki. Guidechem.

- El-Hefnawy, G. B., & Abdel-Megeed, M. F. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate.

- Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry.

- Tedder, J. M., & Vidaud, P. H. (1978). Charge-exchange mass spectra of thiophene, pyrrole and furan. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics.

- EvitaChem. (n.d.). 5-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde. EvitaChem.

- ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate.

- Matrix Fine Chemicals. (n.d.). 5-(PIPERIDIN-1-YL)THIOPHENE-2-CARBALDEHYDE | CAS 24372-48-3. Matrix Fine Chemicals.

- Moldb. (n.d.). 1338947-75-3 | 5-(3-(Hydroxymethyl)piperidin-1-yl)thiophene-2-carbaldehyde. Moldb.

- PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.

- PubMed Central (PMC). (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Institutes of Health.

- Mašková, E., et al. (2013). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate.

- University of Florida. (n.d.). Ionization Methods in Organic Mass Spectrometry. University of Florida.

- Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals.

- Jackson, G., et al. (n.d.). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry. West Virginia University.

- ResearchGate. (n.d.). LC-MS-based Methods for Characterizing Aldehydes. ResearchGate.

- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs.

- University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder.

- PubMed Central (PMC). (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. National Institutes of Health.

- Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory.

- ResearchGate. (n.d.). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. ResearchGate.

- Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Chemistry LibreTexts.

- Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe.

- Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Whitman College.

- Green, P. G., et al. (2006). LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. Analytical Chemistry.

- Friedman, M., et al. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. PubMed.

- Yin, P., et al. (2023). Formation of Aroma Characteristics in Roasted Camellia oleifera Seeds. MDPI.

- Li, G., et al. (2007). Rapid determination of C6-aldehydes in tomato plant emission by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization. PubMed.

- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.

- Ogihara, S. (n.d.). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scirp.org.

- Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scirp.org.

Sources

- 1. 5-(PIPERIDIN-1-YL)THIOPHENE-2-CARBALDEHYDE | CAS 24372-48-3 [matrix-fine-chemicals.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. GCMS Section 6.11.4 [people.whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pharmafocuseurope.com [pharmafocuseurope.com]

- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Topic: Reactivity of the Aldehyde Group in Thiophene Derivatives: A Synthetic Chemist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience has consistently shown that thiophene-based aldehydes are not merely substrates; they are versatile platforms for molecular innovation. Their unique electronic architecture, a blend of aromaticity and heteroatomic influence, offers a nuanced reactivity profile that can be strategically exploited in the synthesis of pharmaceuticals and advanced materials.[1] Thiophene-containing drugs have a significant presence in the market, underscoring the importance of this scaffold in medicinal chemistry.[2][3]

This guide is structured to provide a deep, mechanistically-grounded understanding of the aldehyde group's reactivity when attached to a thiophene ring. We will move beyond simple reaction schemes to explore the causality behind experimental choices, empowering you to design more efficient and predictable synthetic routes.

The Electronic Landscape of Thiophene Aldehydes

The reactivity of a thiophene-attached aldehyde is not dictated by the carbonyl group in isolation. It is profoundly influenced by the electronic properties of the five-membered heteroaromatic ring.[4]

-

Aromaticity and Heteroatomic Effects : Thiophene is an electron-rich aromatic system. The sulfur atom exerts two opposing electronic effects: an electron-withdrawing inductive effect (-I) due to its electronegativity and a powerful electron-donating resonance effect (+M) where its lone pairs participate in the π-system.[4] This resonance donation is more significant in thiophene than the analogous effect of oxygen in furan, rendering thiophene more aromatic.[4]

-

Impact on the Carbonyl Group : The net result of these effects is an increase in electron density within the ring, which is then relayed to the attached aldehyde. The +M effect of the ring can slightly decrease the partial positive charge (electrophilicity) on the carbonyl carbon compared to a simple aliphatic aldehyde, subtly moderating its reactivity towards nucleophiles.[4]

-

Positional Isomerism (C2 vs. C3) : The position of the aldehyde group is critical. Thiophene-2-carboxaldehyde is generally more studied and accessible, often synthesized via electrophilic formylation which preferentially occurs at the 2-position.[5] The electronic communication between the sulfur atom and a C2-aldehyde is more direct than with a C3-aldehyde, leading to distinct reactivity profiles.

Caption: Electronic effects of the sulfur atom on the aldehyde group.

Foundational Synthetic Transformations

The aldehyde group is a gateway to a vast number of molecular architectures through several key reaction classes.[6]

Condensation Reactions: Building C-C Bonds

Condensation reactions are fundamental for extending molecular frameworks and are particularly effective with thiophene aldehydes.[6][7]

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine.[8][9] It is an exceptionally reliable method for creating α,β-unsaturated systems, which are valuable precursors in drug development.[10] The presence of an electron-withdrawing group on the thiophene ring, such as a nitro group, can enhance the aldehyde's reactivity and make it an excellent substrate for this transformation.[10]

Caption: General mechanism of the Knoevenagel condensation.

Table 1: Representative Conditions for Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Thiophene-2-carboxaldehyde | Cyanoacetic Acid | KOH (20) | Water | 75 (Microwave) | 20 min | >95 | [8] |

| 3-Methyl-2-thiophenecarboxaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | - | 90 | [8] |

| 2-Nitrothiophene-3-carbaldehyde | Malononitrile | Piperidine (~10) | Ethanol | Reflux | 1-2 h | High |[10] |

Field-Proven Protocol: Microwave-Assisted Knoevenagel Condensation [8]

This protocol leverages microwave irradiation for rapid, high-yield synthesis, a significant advantage in discovery chemistry where throughput is key.

-

Reagent Preparation (Stoichiometry is Key) : In a 10 mL microwave reaction vessel, combine 5-methyl-2-thiophenecarboxaldehyde (1.0 mmol, 1.0 eq), cyanoacetic acid (1.1 mmol, 1.1 eq), and potassium hydroxide (0.2 mmol, 0.2 eq).

-

Solvent Addition : Add 3 mL of water. The use of water as a solvent is a key green chemistry principle.

-

Reaction Setup : Seal the vessel and place it in a microwave reactor. Causality: The sealed vessel allows for heating above the solvent's boiling point, dramatically accelerating the reaction rate.

-

Irradiation : Irradiate the mixture at 75 °C for 20 minutes with magnetic stirring.

-

Work-up and Isolation (Self-Validation) : After cooling, the reaction mixture is acidified with 1 M HCl. The appearance of a precipitate validates that the product, a carboxylic acid, is less soluble in the acidic aqueous medium than its potassium salt form.

-

Purification : Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product, (E)-2-cyano-3-(5-methylthiophen-2-yl)acrylic acid, is typically obtained in high purity (>95%).[8]

The Wittig reaction is an indispensable tool for converting aldehydes into alkenes with high regioselectivity.[11] It involves the reaction of the thiophene aldehyde with a phosphonium ylide (a Wittig reagent).[12] For aldehydes, the stereochemical outcome (E/Z selectivity) depends heavily on the nature of the ylide. Stabilized ylides (containing electron-withdrawing groups) generally favor the (E)-alkene, while unstabilized ylides favor the (Z)-alkene.[11]

Field-Proven Protocol: Synthesis of a Thiophene-based Stilbene Analogue

This protocol describes the in-situ generation of the Wittig reagent, a common and practical approach.

-

Ylide Formation : In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 mmol, 1.1 eq) in 10 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Deprotonation : Slowly add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 mmol, 1.1 eq). Causality: The strong base is required to deprotonate the phosphonium salt to form the reactive ylide.[13] A characteristic color change (often to deep red or orange) indicates ylide formation. Stir at 0 °C for 1 hour.

-

Aldehyde Addition : Dissolve thiophene-2-carboxaldehyde (1.0 mmol, 1.0 eq) in 2 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by TLC, observing the consumption of the aldehyde.

-

Quenching and Extraction : Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired alkene.

Oxidation to Carboxylic Acids

The aldehyde group is readily oxidized to the corresponding carboxylic acid, a crucial functional group for forming amides, esters, and other derivatives.[4] While strong oxidants can be used, milder conditions are often preferred to avoid oxidation of the electron-rich thiophene ring, particularly the sulfur atom.[14][15] Hydrogen peroxide in acetic acid is an effective reagent system for this transformation.[16]

Field-Proven Protocol: Oxidation of 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde [16]

This protocol demonstrates the selective oxidation of the aldehyde in the presence of a sulfide, which is subsequently also oxidized under the same conditions.

-

Reaction Setup : In a round-bottom flask, dissolve 5-(2-thienylsulfanyl)thiophene-2-carbaldehyde (1.0 mmol, 1.0 eq) in 5 mL of glacial acetic acid.

-

Oxidant Addition : Add 30% hydrogen peroxide (3.0 mmol, 3.0 eq) dropwise to the solution. An exotherm may be observed.

-

Reaction Conditions : Heat the mixture at 50-60 °C for 3-4 hours. Causality: The elevated temperature is necessary to drive the oxidation of both the aldehyde and the sulfide group to the sulfone.

-

Monitoring : Monitor the reaction by TLC until the starting material is consumed.

-

Isolation : Cool the reaction mixture and pour it into 20 mL of cold water. The product, 5-(2-thienylsulfonyl)thiophene-2-carboxylic acid, will precipitate.

-

Purification : Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure carboxylic acid.[16]

Caption: Oxidation can target the aldehyde or the thiophene ring.

Reduction to Alcohols

Reduction of the aldehyde to a primary alcohol is a straightforward and high-yielding transformation, typically accomplished with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[17] NaBH₄ is generally preferred for its safety, ease of handling, and chemoselectivity, as it typically does not reduce other functional groups like esters or amides.

Field-Proven Protocol: NaBH₄ Reduction of Thiophene-2-carboxaldehyde

-

Setup : Dissolve thiophene-2-carboxaldehyde (10 mmol, 1.0 eq) in 50 mL of methanol in a 100 mL round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Reductant Addition : Add sodium borohydride (NaBH₄) (5 mmol, 0.5 eq) portion-wise over 15 minutes. Causality: The portion-wise addition controls the reaction rate and the evolution of hydrogen gas. Although stoichiometry requires only 0.25 eq, using a slight excess (0.3-0.5 eq) ensures the reaction goes to completion.

-

Reaction : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Work-up : Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases. This neutralizes the excess NaBH₄ and the borate esters.

-

Extraction : Reduce the volume of methanol using a rotary evaporator. Add 50 mL of water and extract the product with ethyl acetate (3 x 30 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield thiophen-2-ylmethanol, which is often pure enough for subsequent steps.

Synthesis of Thiophene Aldehyde Precursors

A brief understanding of how thiophene aldehydes are synthesized is crucial for any researcher in this field. The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene.[18][19][20]

The reaction uses a "Vilsmeier reagent," a chloroiminium ion, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[18] The electron-rich thiophene ring attacks this electrophilic reagent, leading to the aldehyde after hydrolysis.[18][20]

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

Field-Proven Protocol: Vilsmeier-Haack Formylation of Thiophene [18][21]

-

Reagent Formation : In a dry, three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the resulting solution for 30 minutes at 0 °C.

-

Substrate Addition : Add a solution of the thiophene starting material (1.0 eq) in a minimal amount of DMF or a suitable solvent dropwise.

-

Reaction : Heat the reaction mixture to 60-80 °C and maintain for 2-4 hours. The reaction progress should be monitored by TLC.

-

Hydrolysis (Self-Validation) : Cool the flask to room temperature and carefully pour the contents onto a mixture of crushed ice and water. The subsequent hydrolysis of the iminium salt intermediate is often exothermic.

-

Neutralization and Isolation : Neutralize the mixture by adding a base, such as aqueous sodium hydroxide or sodium acetate, until it is slightly alkaline. This step is crucial for liberating the free aldehyde. The product can then be extracted with an organic solvent like diethyl ether or ethyl acetate.

-

Purification : The combined organic extracts are washed, dried, and concentrated. The crude aldehyde is purified by vacuum distillation or column chromatography.

Conclusion

The aldehyde group on a thiophene ring is a powerful synthetic linchpin. Its reactivity, delicately tuned by the electronic nature of the heterocycle, allows for a wide range of transformations from C-C bond formation to oxidation and reduction. By understanding the mechanistic principles behind these reactions and employing field-proven protocols, researchers can confidently and efficiently leverage thiophene aldehydes to construct complex molecules for drug discovery and materials science. The provided methodologies, grounded in causality and practical insight, serve as a robust starting point for innovation in your laboratory.

References

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives.

-

BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde.

-

BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction.

-

Mishra, R., & Sharma, P. K. A Review On Synthesis and Medicinal Importance of Thiophene. Scribd.

-

Journal of the Chemical Society C. (1968). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. RSC Publishing.

-

BenchChem. (2025). A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. (2024). Exploring structural insights to discover plausible druggable leads.

-

Vogt, E-J., et al. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Z. Naturforsch.

-

Chaudhary, A., et al. Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.

-

Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.

-

BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically Active Compounds.

-

Solubility of Things. Thiophene-2-carbaldehyde.

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

-

Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. ResearchGate.

-

Chem-Impex. 3-Thiophenecarboxaldehyde.

-

ACS Applied Materials & Interfaces. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Publications.

-

Wikipedia. Thiophene.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction.

-

Fisher Scientific. (2012). 3-Thiophenecarboxaldehyde Safety Data Sheet.

-

ResearchGate. (2023). Synthesis and characterization of thiophene based C-S coupled aldehydes and comparison of anti-microbial activity of aliphatic and aromatic derivatives.

-

Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. (2024). Exploring structural insights to discover plausible druggable leads. NIH.

-

DiVA portal. (2019). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease.

-

Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications.

-

The Role of Thiophene Aldehydes in Advanced Organic Synthesis. LinkedIn.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.

-

Hanna, I. H., & Rettie, A. E. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. NIH.

-

ResearchGate. (2024). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide.

-

ResearchGate. (2014). 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation.

-

ResearchGate. Preparation of dicyanovinyl-arylthiophene via Knoevenagel condensation.

-

Asghar, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. NIH.

-

BenchChem. Technical Support Center: Synthesis of Substituted Thiophene Aldehydes.

-

Smolecule. Buy Thiophene-2-carbaldehyde.

-

Wikipedia. Knoevenagel condensation.

-

Wikipedia. Wittig reaction.

-

The Organic Chemistry Tutor. (2019). The Wittig Reaction. YouTube.

-

Shareef, M. A., et al. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry.

-

The Reaction Curator. Wittig Reaction - Common Conditions.

-

Mary, Y. S., et al. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". PubMed.

-

BOC Sciences. Thiophene Synthesis Services.

-

Roman, G. (2011). Selected Michael additions to thiophene-containing analogues of chalcone. ResearchGate.

-

PubChem. 3-Thiophenecarboxaldehyde.

-

NIST. 3-Thiophenecarboxaldehyde.

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. sciensage.info [sciensage.info]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. nbinno.com [nbinno.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 14. Thiophene - Wikipedia [en.wikipedia.org]

- 15. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 18. benchchem.com [benchchem.com]

- 19. jk-sci.com [jk-sci.com]

- 20. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 21. benchchem.com [benchchem.com]

Key chemical reactions involving 5-(Piperidin-1-yl)thiophene-2-carbaldehyde

An In-Depth Technical Guide to the Key Chemical Reactions of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde

Abstract

5-(Piperidin-1-yl)thiophene-2-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique molecular architecture, comprising an electron-rich thiophene core, a tertiary amine in the form of a piperidine ring, and a highly reactive aldehyde functional group, offers a versatile platform for synthetic diversification. This guide provides a comprehensive exploration of the core chemical reactions involving this compound. We delve into the mechanistic underpinnings of each transformation, present detailed, field-proven experimental protocols, and discuss the causality behind methodological choices. The content is structured to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling them to harness the full synthetic potential of this valuable intermediate.

Introduction: The Strategic Importance of the Thiophene Scaffold

Thiophene and its derivatives are recognized as "privileged pharmacophores" in drug discovery, consistently featuring in FDA-approved therapeutic agents.[1] Their bioisosteric relationship with benzene rings, coupled with unique electronic properties, allows for favorable interactions with a multitude of biological targets.[1] The subject of this guide, 5-(Piperidin-1-yl)thiophene-2-carbaldehyde (Molecular Formula: C₁₀H₁₃NOS, Molecular Weight: 195.28 g/mol ), is an exemplar of this class.[2][3] The piperidine moiety often enhances solubility and modulates pharmacokinetic properties, while the aldehyde group serves as a synthetic linchpin for constructing more complex molecular architectures through a variety of classical and modern organic reactions.[4][5] This guide will systematically dissect the reactivity of this molecule, focusing on transformations of the aldehyde group and the strategic synthesis of the core structure itself.

Synthesis of the Core Scaffold: Palladium-Catalyzed C-N Cross-Coupling

The most robust and widely adopted method for synthesizing the 5-(Piperidin-1-yl)thiophene-2-carbaldehyde scaffold is the Buchwald-Hartwig amination.[6] This palladium-catalyzed cross-coupling reaction provides a highly efficient means of forming the critical carbon-nitrogen bond between the thiophene ring and piperidine.[6][7][8] The reaction's broad functional group tolerance and high yields make it superior to harsher, classical methods like nucleophilic aromatic substitution.[6]

The causality for employing a palladium catalyst with specialized phosphine ligands lies in the intricate catalytic cycle. The ligand facilitates the initial oxidative addition of the palladium(0) species to the aryl halide and subsequent reductive elimination of the final product, which are often the rate-limiting steps of the reaction.[8]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a representative procedure for the synthesis of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde from 5-bromothiophene-2-carbaldehyde and piperidine.

Materials:

-

5-Bromothiophene-2-carbaldehyde

-

Piperidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

XantPhos (or a similar bulky phosphine ligand)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Nitrogen gas supply

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add Palladium(II) acetate (2 mol%) and XantPhos (4 mol%). Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.

-

Reagent Addition: Add sodium tert-butoxide (1.4 equivalents) to the flask.

-

Solvent and Substrates: Add anhydrous toluene, followed by 5-bromothiophene-2-carbaldehyde (1.0 equivalent) and piperidine (1.2 equivalents) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

Key Reactions of the Aldehyde Functional Group

The aldehyde moiety is the molecule's primary center of reactivity, enabling a diverse array of transformations to build molecular complexity.

Condensation Reactions: Forging C=C and C=N Bonds

Condensation reactions are fundamental for extending the molecule's conjugated system, a common strategy in the development of dyes, molecular probes, and certain classes of pharmaceuticals.[9]

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine or pyrrolidine.[10][11] The reaction proceeds via a nucleophilic addition to the carbonyl, followed by dehydration to yield a new carbon-carbon double bond.[11]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

5-(Piperidin-1-yl)thiophene-2-carbaldehyde

-

Malononitrile

-

Piperidine (catalytic amount)

-

Ethanol

Procedure:

-

Dissolution: Dissolve 5-(Piperidin-1-yl)thiophene-2-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.

-

Catalysis: Add a few drops of piperidine to the solution.

-

Reaction: Stir the mixture at room temperature. The product often precipitates out of the solution upon formation. The reaction can be gently heated to ensure completion.

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.

Caption: Generalized mechanism of the Knoevenagel condensation.

The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes.[12] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), proceeding through a betaine or oxaphosphetane intermediate to form the alkene and triphenylphosphine oxide.[12][13] The stereochemical outcome (E vs. Z alkene) is influenced by the stability of the ylide used.[13]

Experimental Protocol: Wittig Olefination

This protocol describes a general procedure for the formation of a stilbene-like derivative.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

5-(Piperidin-1-yl)thiophene-2-carbaldehyde

Procedure:

-

Ylide Formation: In an oven-dried, nitrogen-flushed flask, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension in an ice bath and add NaH (1.1 eq) portion-wise. Allow the mixture to stir at room temperature until the red color of the ylide persists.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield the alkene product.

Oxidation to Carboxylic Acid

The selective oxidation of the aldehyde to a carboxylic acid provides a crucial functional group handle for further derivatization, such as the formation of amides and esters.[14] A mild and efficient method is required to avoid oxidation of the electron-rich thiophene ring. The Pinnick oxidation, using sodium chlorite buffered with a phosphate, is an excellent choice.[14]

Experimental Protocol: Pinnick Oxidation

Materials:

-